Tris(2-carboxyethyl)phosphine hydrochloride

Vue d'ensemble

Description

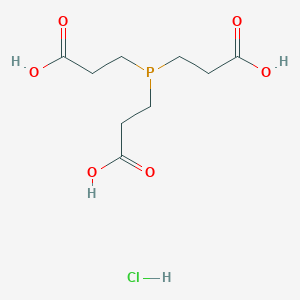

- Sa formule chimique est C₉H₁₅O₆P , et sa masse moléculaire est de 286,65 g/mol .

- Le TCEP est souvent préparé et utilisé sous forme de sel de chlorhydrate (TCEP-HCl) , ce qui améliore sa solubilité dans l'eau.

- Contrairement à certaines phosphines historiques, le TCEP est inodore et soluble dans l'eau .

Tris(2-carboxyethyl)phosphine (TCEP): est un agent réducteur couramment utilisé dans les applications de biochimie et de biologie moléculaire.

Méthodes De Préparation

Voies de synthèse : Le TCEP peut être synthétisé à l'aide de diverses méthodes, mais une procédure pratique implique la réaction de avec dans l'eau.

Conditions réactionnelles : La réaction se produit généralement à et produit du TCEP-HCl.

Production industrielle : Le TCEP est produit à plus grande échelle pour la recherche et les applications industrielles.

Analyse Des Réactions Chimiques

Réactions : Le TCEP agit comme un puissant agent réducteur, rompant les liaisons disulfures au sein et entre les protéines.

Réactifs courants : Le TCEP est utilisé à la place d'autres agents comme et en raison de ses avantages (inodore, irréversible, hydrophile et résistant à l'oxydation).

Produits : Le résultat final de la scission des ponts disulfures par le TCEP est deux thiols/cystéines libres .

Applications de la recherche scientifique

Biochimie : Le TCEP est crucial pour les études de protéines, en particulier dans où il prépare les protéines en réduisant les liaisons disulfures.

Isolation de l'ARN : Le TCEP est utilisé dans l'homogénéisation des tissus lors de l'isolation de l'ARN.

Spectroscopie UV-visible : Le TCEP évite d'interférer avec l'absorption dans la plage de 250 à 285 nm , contrairement au dithiothréitol.

Mécanisme d'action

- Le TCEP réduit les liaisons disulfures en fournissant des électrons pour rompre les liaisons S-S.

- Il ne se régénère pas, ce qui donne deux thiols libres.

- Le TCEP est particulièrement utile pour le marquage des résidus cystéine avec des maléimides .

Applications De Recherche Scientifique

Characteristics of TCEP-HCl

- Chemical Formula : C₉H₁₅O₆P·HCl

- Molecular Weight : 286.65 g/mol

- Solubility : Highly soluble in water (310 g/L) and stable across a wide pH range.

- Odor : Odorless, unlike many other reducing agents.

- Stability : Resistant to air oxidation and does not require removal before subsequent reactions.

Reduction of Disulfide Bonds

TCEP is primarily used for the reduction of disulfide bonds in proteins. It effectively breaks these bonds without affecting other functional groups, making it ideal for preparing samples for analysis.

- Efficiency : Reduction occurs rapidly, often within minutes at room temperature .

- Comparison with Other Agents : TCEP is more stable and effective than dithiothreitol (DTT), especially at lower pH levels .

Protein Biochemistry

TCEP is extensively utilized in protein biochemistry:

- SDS-PAGE Preparation : It serves as a bond-breaker for disulfide bonds prior to SDS-PAGE, allowing for better resolution of protein bands .

- Maleimide Labeling : TCEP facilitates cysteine labeling with maleimides without forming unwanted disulfide bonds .

Mass Spectrometry

In mass spectrometry, TCEP is used to reduce disulfides prior to analysis, enhancing the detection of peptides and proteins by ensuring they are in their reduced forms .

Comparative Data Table

| Property | TCEP-HCl | DTT |

|---|---|---|

| Solubility | 310 g/L | Moderate |

| Odor | Odorless | Strong odor |

| Stability | High (resistant to oxidation) | Moderate |

| Reduction Time | Minutes | Minutes to hours |

| pH Range for Effectiveness | Broad (1.5 - 9.0) | Limited (optimal at neutral) |

Case Study 1: Protein Folding Studies

In a study published by Thermo Fisher Scientific, researchers demonstrated that TCEP effectively reduced disulfide bonds in IgG antibodies without affecting their structural integrity. This allowed for detailed studies on protein folding and stability under various conditions .

Case Study 2: Analytical Chemistry Applications

Research highlighted in Science.gov illustrated the use of TCEP in developing immunosensing platforms. TCEP was employed to prepare antibody fragments by reducing disulfides, which improved epitope density and specificity in assays .

Mécanisme D'action

- TCEP reduces disulfide bonds by providing electrons to break the S-S linkages.

- It does not regenerate, resulting in two free thiols.

- TCEP is particularly useful for labeling cysteine residues with maleimides .

Comparaison Avec Des Composés Similaires

- Le caractère unique du TCEP réside dans sa stabilité, son absence d'odeur et ses puissantes propriétés réductrices.

- Des composés similaires comprennent le dithiothréitol et le β-mercaptoéthanol , mais le TCEP offre des avantages distincts .

Activité Biologique

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a potent reducing agent widely used in biochemical and molecular biology applications. Its unique properties make it an essential tool for studying biological systems, particularly in the reduction of disulfide bonds in proteins and peptides. This article explores the biological activity of TCEP, including its mechanisms of action, applications, and relevant case studies.

- Chemical Formula : C₉H₁₆ClO₆P

- Molecular Weight : 286.65 g/mol

- Solubility : Water-soluble, stable at neutral pH

- CAS Number : 51805-45-9

TCEP is characterized by its ability to irreversibly reduce disulfide bonds to free thiols, making it a preferred choice over traditional reducing agents like dithiothreitol (DTT) and β-mercaptoethanol due to its stability and effectiveness across a wider pH range (pH 2-11) .

TCEP functions as a reducing agent by donating electrons to disulfide bonds (), converting them into two thiol groups (). This reaction can be represented as follows:

The reaction is rapid, typically completing within five minutes at room temperature . TCEP's water solubility and stability in various conditions make it particularly useful for biological applications where traditional agents may interfere with experimental outcomes.

Applications in Biological Research

- Protein Reduction : TCEP is extensively used to reduce disulfide bonds in proteins prior to electrophoresis and mass spectrometry analysis. It helps maintain protein structure by preventing the reformation of disulfides during sample preparation .

- Cell Culture Studies : In cell culture, TCEP has been employed to investigate redox states and their effects on cellular processes. For instance, studies have shown that TCEP can modulate the redox environment, influencing cell signaling pathways .

- Biothiol Analysis : TCEP facilitates the analysis of biothiols by reducing disulfides in serum samples, allowing for accurate quantification of total thiols .

Study on Disulfide Reduction Conditions

A study aimed at optimizing conditions for the reduction of disulfides in mouse serum samples demonstrated that TCEP effectively reduced low-molecular-weight disulfides such as cystine and glutathione disulfide when reactions were conducted on ice. This approach minimized interference peaks in chromatographic analysis, showcasing TCEP's utility in analytical biochemistry .

Impact on Peptide Stability

Research investigating the stability of peptides in gastrointestinal fluids found that TCEP could significantly enhance peptide stability against enzymatic degradation. This was particularly evident when comparing peptide degradation rates in simulated gastric fluid (SGF) with and without TCEP treatment . The presence of TCEP allowed for longer half-lives of peptides, indicating its potential role in drug formulation and delivery systems.

Comparative Analysis with Other Reducing Agents

| Property | TCEP | DTT | β-Mercaptoethanol |

|---|---|---|---|

| Solubility | Water-soluble | Water-soluble | Water-soluble |

| Stability | Stable at neutral pH | Less stable; oxidizes | Less stable; oxidizes |

| Odor | Odorless | Strong odor | Strong odor |

| Reactivity with maleimides | Low | High | High |

| Reduction Time | <5 minutes | <5 minutes | <5 minutes |

TCEP's advantages over DTT and β-mercaptoethanol include its odorlessness, higher stability under various conditions, and reduced reactivity with labeling agents like maleimides, making it more suitable for specific applications .

Propriétés

IUPAC Name |

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370367 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-45-9 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.